molecular formula C36H58Cl2N4O8 B13402896 3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride

3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride

Cat. No.: B13402896
M. Wt: 745.8 g/mol
InChI Key: PWYCBJJPXFJHSL-UHFFFAOYSA-N
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Description

3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride is a complex organic compound. It belongs to the class of porphyrins, which are macrocyclic compounds known for their role in biological systems, particularly in the formation of heme and chlorophyll. This compound is characterized by its extensive conjugated system and the presence of multiple carboxyethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions to form the porphyrin core. This is followed by the introduction of carboxyethyl groups through alkylation reactions. The final step involves the conversion to the dihydrochloride salt form, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different porphyrin derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced porphyrins.

    Substitution: The carboxyethyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the carboxyethyl groups under basic conditions.

Major Products

The major products formed from these reactions include various porphyrin derivatives with altered functional groups, which can have different chemical and biological properties.

Scientific Research Applications

3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride has several scientific research applications:

    Chemistry: Used as a model compound to study the properties of porphyrins and their derivatives.

    Biology: Investigated for its role in mimicking natural porphyrins in biological systems.

    Medicine: Explored for potential therapeutic applications, including photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s extensive conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of these targets. Additionally, its carboxyethyl groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Heme: A natural porphyrin involved in oxygen transport and electron transfer in biological systems.

    Chlorophyll: A porphyrin derivative essential for photosynthesis in plants.

    Protoporphyrin IX: A precursor to heme and chlorophyll, with similar chemical properties.

Uniqueness

3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride is unique due to its specific substitution pattern and the presence of multiple carboxyethyl groups. These features confer distinct chemical reactivity and biological activity compared to other porphyrins.

Properties

Molecular Formula

C36H58Cl2N4O8

Molecular Weight

745.8 g/mol

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride

InChI

InChI=1S/C36H56N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;;/h17,20-21,24-32,37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H

InChI Key

PWYCBJJPXFJHSL-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O.Cl.Cl

Origin of Product

United States

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